2-Amino-1-(4-fluorophenyl)-2-phenylethanone
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Overview
Description
2-Amino-1-(4-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluorophenyl)-2-phenylethanone typically involves the reaction of 4-fluoroacetophenone with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-1-(4-fluorophenyl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The presence of the fluorophenyl group enhances its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 2-Amino-1-(4-chlorophenyl)-2-phenylethanone
- 2-Amino-1-(4-bromophenyl)-2-phenylethanone
- 2-Amino-1-(4-methylphenyl)-2-phenylethanone
Comparison: Compared to its analogs, 2-Amino-1-(4-fluorophenyl)-2-phenylethanone exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased lipophilicity and metabolic stability, making the compound more suitable for certain applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H12FNO |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-amino-1-(4-fluorophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H12FNO/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13H,16H2 |
InChI Key |
BHYZXVZPIPYLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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